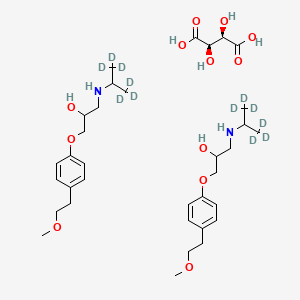

rac Metoprolol-d6 Hemi (+)-Tartrate

Beschreibung

BenchChem offers high-quality rac Metoprolol-d6 Hemi (+)-Tartrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac Metoprolol-d6 Hemi (+)-Tartrate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C34H56N2O12 |

|---|---|

Molekulargewicht |

696.9 g/mol |

IUPAC-Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;1-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |

InChI |

InChI=1S/2C15H25NO3.C4H6O6/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-1(3(7)8)2(6)4(9)10/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1/i2*1D3,2D3; |

InChI-Schlüssel |

YGULWPYYGQCFMP-MFXGARSWSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CCOC)O.[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CCOC)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Kanonische SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(C(C(=O)O)O)(C(=O)O)O |

Herkunft des Produkts |

United States |

Metoprolol-d6 Tartrate: Molecular Characterization & Bioanalytical Protocol

Executive Summary

This technical guide details the molecular properties, stoichiometric calculations, and bioanalytical applications of Metoprolol-d6 Tartrate , a stable isotope-labeled internal standard (IS) critical for the precise quantification of Metoprolol in biological matrices. Designed for analytical chemists and drug development professionals, this document synthesizes rigorous chemical data with a field-validated LC-MS/MS workflow.

Part 1: Molecular Identity & Stoichiometry

Chemical Structure and Deuteration

Metoprolol-d6 is the deuterated analog of the

-

Chemical Name: 1-(Isopropyl-d6-amino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol tartrate.

-

Label Position: Isopropyl-d6 (

) groups. -

Isotopic Purity: Typically

deuterated to minimize contribution to the unlabeled analyte signal (M+0).

Molecular Weight & Formula Breakdown

Commercial Metoprolol-d6 is supplied as a tartrate salt . Understanding the stoichiometry is vital for preparing accurate stock solutions. The salt usually exists as a hemi-tartrate (2:1 ratio of base to acid), though it is often expressed per single base unit for calculation simplicity.

Detailed Mass Calculations

| Component | Chemical Formula | Molecular Weight ( g/mol ) | Notes |

| Metoprolol Free Base | 267.36 | Unlabeled parent drug. | |

| Metoprolol-d6 Free Base | 273.41 | Shift of +6.04 Da due to 6 | |

| Tartaric Acid | 150.09 | Counter-ion. | |

| Metoprolol-d6 Tartrate (Salt) | 696.91 | Full salt complex (2 Base : 1 Acid). | |

| Reporting Unit (Hemi) | 348.46 | Common commercial weight. |

Critical Protocol Note: When weighing the standard, check the Certificate of Analysis (CoA) for the specific salt stoichiometry. If the label states MW ~348.5, it refers to the monomeric unit (1 base + 0.5 acid). If it states MW ~696.9, it refers to the dimeric complex. Most calculations use the monomeric equivalent (348.46) to determine the concentration of the free base.

Part 2: Bioanalytical Application (LC-MS/MS)

The Role of Metoprolol-d6

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Metoprolol-d6 serves as the ideal Internal Standard. Because it shares the same physicochemical properties (pKa, solubility, retention time) as the analyte but differs in mass, it compensates for:

-

Matrix Effects: Ion suppression or enhancement in plasma/urine.

-

Extraction Efficiency: Variability in recovery during sample preparation.

-

Injection Variability: Fluctuations in injection volume.[1]

Validated MRM Transitions

The mass shift of +6 Da is retained in the specific fragment ions used for quantification. The isopropyl group (where the label resides) is part of the primary fragment in positive electrospray ionization (ESI+).

| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Mechanism |

| Metoprolol | 268.2 | 116.1 | ~20-25 | Cleavage of isopropyl-amino chain. |

| Metoprolol-d6 | 274.2 | 122.2 | ~20-25 | Fragment retains d6-isopropyl group. |

Analyst Insight: The shift from 116.1 to 122.2 confirms the label is on the isopropyl amine tail. If the label were on the aromatic ring, the product ion would likely remain 116.1, leading to "cross-talk" risks. The 274

122 transition is highly specific.

Experimental Workflow

The following diagram outlines a self-validating workflow for quantifying Metoprolol in human plasma using the d6-tartrate salt.

Figure 1: Validated LC-MS/MS workflow for Metoprolol quantification using Metoprolol-d6 as an internal standard.

Part 3: Protocol & Best Practices

Stock Solution Preparation

To ensure accuracy, the conversion from Salt Weight to Free Base Equivalent must be calculated.

Scenario: You need a 1.0 mg/mL (free base) stock solution in Methanol.

-

Target Concentration: 1.0 mg/mL of Metoprolol-d6 Free Base.

-

Conversion Factor (CF):

-

Weighing: To prepare 10 mL of stock, weigh 12.74 mg of Metoprolol-d6 Tartrate salt.

-

Dissolution: Dissolve in 10 mL of HPLC-grade Methanol. Sonicate for 5 minutes.

Stability & Storage[3][4]

-

Solid State: Store at -20°C. Hygroscopic; allow to reach room temperature before opening to prevent moisture uptake.

-

Solution: Stable in Methanol at -20°C for up to 3 months.

-

H/D Exchange: The deuterium on the isopropyl methyl groups is chemically stable and resistant to back-exchange with solvent protons under standard LC-MS conditions (pH 3-8).

Troubleshooting Linearity

If the calibration curve shows non-linearity at the lower limit of quantification (LLOQ):

-

Check IS Interference: Inject a "Blank + IS" sample. If a peak appears at the analyte transition (268

116), your IS may contain unlabeled impurities (M+0). -

Check Cross-Talk: Inject a high-concentration analyte standard (without IS). If a peak appears at the IS transition (274

122), the mass resolution of the quadrupole may be too wide, or an isotope of the analyte is interfering.

References

-

Axios Research . Metoprolol-d6 Tartrate Product Specification. Retrieved from

-

Cymit Quimica . Metoprolol-d6 Hemi-L-Tartrate Technical Data. Retrieved from

-

National Institutes of Health (NIH) . Metoprolol Tartrate - PubChem Compound Summary. Retrieved from

-

Sarkar, A. et al. (2019). Development of a sensitive and rapid method for quantitation of metoprolol enantiomers in human plasma by chiral LC–ESI–MS/MS. Journal of Chromatography B. Retrieved from

-

MedChemExpress . Metoprolol-d6 tartrate Datasheet. Retrieved from

Sources

Technical Guide: Solubility & Handling of rac Metoprolol-d6 Hemi (+)-Tartrate

[1][2]

Executive Summary & Compound Identity

rac Metoprolol-d6 Hemi (+)-Tartrate is the stable isotope-labeled analog of the beta-blocker Metoprolol.[1][2] It is primarily utilized as an Internal Standard (IS) in quantitative LC-MS/MS bioanalysis.[1][2] The "Hemi (+)-Tartrate" designation indicates a stoichiometry of 2:1 (two molecules of the metoprolol base to one molecule of L-(+)-tartaric acid).[1][2]

Understanding the solubility profile of this salt is critical for preventing stock solution precipitation, ensuring accurate quantification, and maintaining stability during long-term storage.[2]

Compound Specifications

| Parameter | Details |

| Chemical Name | (±)-1-(Isopropylamino)-3-[p-(2-methoxyethyl)phenoxy]-2-propanol-d6 hemi (+)-tartrate |

| Stoichiometry | 2 Base : 1 Acid (Hemi-tartrate) |

| Molecular Weight | ~696.89 g/mol (Salt) / ~273.41 g/mol (Free Base-d6) |

| Isotopic Label | Deuterium (d6) on the isopropyl group |

| pKa (Base) | ~9.68 (Amine group) |

| Appearance | White to off-white crystalline solid |

Physicochemical Basis of Solubility[2]

The solubility of Metoprolol-d6 Hemi (+)-Tartrate is governed by the ionic interaction between the secondary amine of the metoprolol backbone and the carboxylic acid groups of tartaric acid.[1][2]

The Isotope Effect

Deuteration (d6) on the isopropyl chain adds negligible mass (~6 Da per base molecule) and does not significantly alter the dipole moment or hydrogen bonding capacity compared to the non-deuterated standard.[1][2] Therefore, solubility data for native Metoprolol Tartrate (USP/EP) serves as a scientifically valid proxy for the d6 analog.[1][2]

Solvent Compatibility Profile

The tartrate salt is highly polar, making it freely soluble in protic solvents but poorly soluble in non-polar organics.[2]

| Solvent | Solubility Rating | Approx. Limit (mg/mL) | Application Context |

| Water | Very Soluble | > 1000 mg/mL | Aqueous mobile phases; buffers.[1][2] |

| Methanol | Freely Soluble | > 500 mg/mL | Recommended for Primary Stock. |

| DMSO | Soluble | ~100 mg/mL | Alternative stock solvent; cryopreservation. |

| Ethanol | Soluble | ~30 mg/mL | Secondary choice; higher viscosity than MeOH. |

| Chloroform | Soluble | ~490 mg/mL | Liquid-liquid extraction (LLE).[1][2] |

| Acetonitrile | Sparingly Soluble | < 1 mg/mL | Risk of precipitation if used as pure solvent. |

| Acetone | Slightly Soluble | < 2 mg/mL | Not recommended. |

Critical Insight: While Metoprolol free base is lipophilic (LogP ~1.8), the tartrate salt is hydrophilic.[1][2] Attempting to dissolve the solid salt directly into 100% Acetonitrile or Ethyl Acetate will result in suspension, not solution.[2]

Solubility Mechanism & pH Dependence[1]

The stability of the solution depends heavily on pH. The metoprolol cation (protonated amine) is the soluble species in water.[1][2][3][4]

-

pH < 9.0: The secondary amine (pKa ~9.7) remains protonated (

).[1][2] The salt remains dissociated and soluble.[2] -

pH > 10.0: The amine deprotonates to the free base (

).[1] The free base is significantly less soluble in water but highly soluble in organic solvents like dichloromethane or MTBE.[2]

Visualization: Solubility Equilibrium Workflow

Figure 1: Solubility mechanism showing the transition between solid salt, soluble ionized species, and potential precipitation pathways.[1][2]

Experimental Protocols

Protocol A: Preparation of Primary Stock Solution (1.0 mg/mL)

Objective: Create a stable, high-concentration stock for long-term storage (-20°C).

-

Calculations:

-

Weighing: Accurately weigh 10.0 mg of rac Metoprolol-d6 Hemi (+)-Tartrate into a 10 mL volumetric flask.

-

Precaution: The salt can be hygroscopic. Equilibrate the vial to room temperature before opening to prevent moisture condensation.[2]

-

-

Solvent Addition: Add approximately 6 mL of Methanol (LC-MS Grade) .

-

Why Methanol? It offers high solubility, rapid evaporation for sub-aliquoting, and bacteriostatic properties at -20°C.[2]

-

-

Dissolution: Sonicate for 2–5 minutes. The solid should dissolve instantly.[2]

-

Make up to Volume: Dilute to the mark with Methanol. Stopper and invert 10 times.

-

Storage: Transfer to amber glass vials with PTFE-lined caps. Store at -20°C. Stability: >12 months.

Protocol B: Working Internal Standard (IS) Preparation

Objective: Prepare a working solution for protein precipitation or direct dilution.[1]

-

Diluent Selection: Use 50:50 Methanol:Water .

-

Reasoning: Using 100% organic solvent as an IS spiking solution can cause protein precipitation upon contact with plasma, potentially trapping the IS inside protein clumps before it equilibrates. A 50% aqueous diluent ensures mixing.[2]

-

-

Dilution: Dilute the Primary Stock (1.0 mg/mL) to 100 ng/mL or 1 µg/mL using the diluent.

-

Usage: Add this working solution to biological samples before extraction.

Visualization: IS Preparation Workflow

Figure 2: Workflow for preparing and utilizing Metoprolol-d6 IS in bioanalysis.

Troubleshooting Common Solubility Issues

| Observation | Root Cause | Corrective Action |

| Precipitation in Stock | Use of Acetonitrile as primary solvent.[1][2] | Evaporate solvent (N2 stream) and reconstitute in Methanol. |

| Cloudiness upon dilution | "Salting out" effect in high salt buffers. | Ensure organic content is <5% if diluting into high-molarity phosphate buffers.[2] |

| Peak Tailing (LC-MS) | Interaction with silanols; pH mismatch.[1][2] | Ensure mobile phase contains 0.1% Formic Acid to keep the amine protonated ( |

| Low Recovery | IS trapping in protein pellet. | Use 50:50 Water:MeOH for the IS spiking solution; vortex thoroughly before adding precipitating agent.[2] |

References

-

United States Pharmacopeia (USP). Metoprolol Tartrate Monograph. USP-NF.[2][4] (Standard for salt stoichiometry and basic solubility criteria). Link[1][2]

-

PubChem. Metoprolol Tartrate Compound Summary. National Library of Medicine.[2] (Physical properties, pKa, and LogP data).[1][2][5][6][7] Link

-

Cayman Chemical. Metoprolol-d6 (tartrate) Product Information. (Specific confirmation of d6-tartrate stoichiometry and solubility in DMSO/MeOH). Link

-

Dong, Z., et al. (2006).[1] Solubility of Metoprolol Tartrate in Various Solvents. Journal of Chemical & Engineering Data. (authoritative source for quantitative solubility limits). Link[1][2]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Metoprolol - Wikipedia [en.wikipedia.org]

- 3. Metoprolol tartrate | 56392-17-7 [chemicalbook.com]

- 4. Metoprolol Tartrate Manufacturers, with SDS [mubychem.com]

- 5. Metoprolol | C15H25NO3 | CID 4171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Bioanalytical Divergence: rac-Metoprolol vs. Metoprolol-d6 in LC-MS/MS Workflows

Executive Summary

In high-sensitivity pharmacokinetic (PK) and toxicokinetic (TK) assays, the distinction between the analyte rac-Metoprolol and its stable isotope-labeled internal standard (SIL-IS), Metoprolol-d6, is not merely a difference in mass.[1] It is a functional divergence that dictates the accuracy of quantitation.

This technical guide dissects the physicochemical, chromatographic, and mass spectrometric differences between these two isotopologues. It provides a validated framework for leveraging Metoprolol-d6 to compensate for matrix effects, extraction variability, and ionization suppression in LC-MS/MS workflows.

Physicochemical & Structural Divergence[1]

The primary distinction lies in the isotopic substitution of six hydrogen atoms with deuterium (

Table 1: Comparative Physicochemical Profile[1]

| Feature | rac-Metoprolol (Analyte) | Metoprolol-d6 (Internal Standard) |

| IUPAC Name | 1-(Isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | 1-[(d6 -Isopropyl)amino]-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |

| Molecular Formula | ||

| Exact Mass (Monoisotopic) | 267.1834 Da | 273.2211 Da |

| Precursor Ion | 268.2 | 274.2 |

| Key Product Ion | 116.1 | 122.1 |

| Isotopic Purity | Natural abundance | Typically >99% atom % D |

| Lipophilicity | LogP ~ 1.88 | Slightly lower (C-D bond effect) |

Structural Localization of Isotopes

In commercial Metoprolol-d6, the deuterium atoms are typically located on the isopropyl amine group. This localization is strategic:

-

Metabolic Stability: It avoids the primary metabolic soft spots (e.g., the methoxyethyl side chain or the phenyl ring hydroxylation sites), reducing the risk of the IS metabolizing differently than the analyte in ex vivo stability studies.

-

Fragmentation Tracking: The isopropyl group is part of the primary fragment ion in MS/MS, ensuring the mass shift is retained in the product ion spectrum.

Mass Spectrometry Dynamics

The utility of Metoprolol-d6 relies on its ability to generate a distinct mass spectral signature while maintaining identical ionization efficiency to the analyte.

Fragmentation Pathway (MRM Transitions)

In Positive Electrospray Ionization (+ESI), both compounds form protonated molecular ions

This +6 Da shift is sufficient to prevent "cross-talk" (isotopic overlap) where the M+6 isotope of the native drug might interfere with the IS channel.

Figure 1: Parallel fragmentation pathways. The deuterium label on the isopropyl group ensures the mass shift propagates to the quantifier product ion.

Isotopic Interference (Cross-Signal)

A critical validation parameter is the "Unlabeled in Labeled" interference.[1]

-

Risk: Does the native Metoprolol contribute signal to the 274.2 channel?

-

Reality: The M+6 isotope of native Metoprolol is naturally negligible (<0.01%).[1]

-

Reverse Risk: Does Metoprolol-d6 contribute to the 268.2 channel?

-

Reality: This depends on the isotopic purity of the d6 reagent. If the d6 standard contains d0 impurities (unlabeled Metoprolol), it will falsely elevate the analyte concentration. Protocol: Always run a "IS Only" blank to quantify this contribution.

Chromatographic Behavior: The Deuterium Isotope Effect[3]

While Metoprolol-d6 is used because it co-elutes with the analyte (experiencing the same matrix suppression), it does not elute at the exact same time.

-

Mechanism: The C-D bond is shorter and has a smaller molar volume than the C-H bond. This reduces the lipophilicity of the deuterated molecule slightly.

-

Observation: On Reversed-Phase (C18) columns, Metoprolol-d6 typically elutes slightly earlier than rac-Metoprolol.[1]

-

Impact: In high-throughput gradients (e.g., <3 min runs), this shift is often negligible (<0.05 min).[1] However, if the shift is too large, the IS may not perfectly compensate for matrix effects occurring at the exact moment of analyte elution.

Validated Experimental Protocol

This protocol outlines a robust LC-MS/MS workflow for quantifying rac-Metoprolol in human plasma using Metoprolol-d6.[1][2]

Reagents & Preparation[1][5][6][7][8][9][10]

-

Stock Solutions: Prepare rac-Metoprolol (1 mg/mL) and Metoprolol-d6 (1 mg/mL) in Methanol.

-

Internal Standard Working Solution (ISWS): Dilute Metoprolol-d6 to 50 ng/mL in 50% Methanol.

Step-by-Step Workflow

Figure 2: Protein Precipitation (PPT) workflow ensuring co-extraction of analyte and IS.

LC-MS/MS Conditions[1][4][7][8][9][11]

-

Column: C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[3]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% B to 90% B over 2.5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2-5 µL.

Validation Acceptance Criteria

-

Linearity:

using weighted linear regression ( -

Recovery: The absolute area of Metoprolol-d6 in extracted samples should be consistent (CV < 15%) across the run.

-

Matrix Effect: The Matrix Factor (MF) for the analyte normalized by the IS (IS-normalized MF) should be close to 1.[1]0. This proves the d6-isotope is correcting for ion suppression.

References

-

Development of a sensitive and rapid method for quantitation of (S)-(−)- and (R)-(+)-metoprolol in human plasma. ResearchGate. Available at: [Link]

-

Investigation of Metoprolol Concentrations in Plasma Using Automated Sample Preparation and LC-MS/MS Detection. MDPI. Available at: [Link][1][4]

-

Rapid and Sensitive LC-MS/MS Method for the Determination of Metoprolol in Beagle Dog Plasma. NCBI PMC. Available at: [Link]

-

Application Note: Separation of Isotopic Pairs and Deuterium Isotope Effects. Sigma-Aldrich / GCMS.cz. Available at: [Link]

Sources

Advanced Pharmacokinetics: The Role of Deuterated Metoprolol

Topic: Applications of Deuterated Metoprolol in Pharmacokinetics Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metoprolol, a selective

This guide synthesizes the technical applications of deuterated metoprolol, moving from its established role as the "Gold Standard" Internal Standard (IS) in LC-MS/MS assays to its potential in elucidating metabolic pathways via the Kinetic Isotope Effect (KIE).

Part 1: The Bioanalytical Gold Standard (LC-MS/MS)[2]

In the quantification of drugs from complex biological matrices (plasma, urine), the choice of Internal Standard (IS) dictates assay reliability. While structural analogs (e.g., propranolol) were historically used, they often fail to compensate for matrix effects and ionization suppression in Electrospray Ionization (ESI).

Metoprolol-d7 (typically labeled on the isopropyl group) is the industry-standard IS for metoprolol assays. Its utility is grounded in its ability to mirror the analyte’s physicochemical behavior while maintaining a distinct mass signature.

The Mechanism of Error Compensation

-

Co-elution: Metoprolol-d7 co-elutes with Metoprolol. Any suppression of ionization caused by phospholipids or salts at that specific retention time affects both the analyte and the IS equally.

-

Extraction Efficiency: During Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT), the loss of Metoprolol-d7 mimics the loss of the analyte, allowing the ratio of Area

/ Area

Experimental Protocol: LC-MS/MS Quantification

The following protocol outlines a validated workflow for quantifying Metoprolol in human plasma using Metoprolol-d7.

Reagents:

-

Analyte: Metoprolol Tartrate.[2]

-

Internal Standard: Metoprolol-d7 (isopropyl-d7).

-

Matrix: Human Plasma (K2EDTA).

Step-by-Step Workflow:

-

Stock Preparation:

-

Prepare Metoprolol stock (1 mg/mL in Methanol).

-

Prepare Metoprolol-d7 stock (100 µg/mL in Methanol).

-

Critical: Dilute IS to a working concentration of 50 ng/mL in 50% Methanol/Water.

-

-

Sample Processing (Protein Precipitation):

-

Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

-

Add 10 µL of Metoprolol-d7 working solution.

-

Add 150 µL of Acetonitrile (precipitation agent). Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of supernatant to an autosampler vial.

-

-

LC-MS/MS Conditions:

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 2.1 x 50 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% B to 90% B over 3 minutes.

-

Ionization: ESI Positive Mode.

-

Data Visualization: Bioanalytical Workflow

The following diagram illustrates the error-correction logic inherent in using a deuterated IS.

Figure 1: The self-correcting bioanalytical workflow. By adding Metoprolol-d7 prior to extraction, all downstream variability (extraction loss, ionization suppression) is nullified in the final ratio calculation.

Mass Spectrometry Transitions

To ensure specificity, the Mass Spectrometer is set to Multiple Reaction Monitoring (MRM) mode. The deuterium label shifts the precursor mass, allowing distinct detection.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |

| Metoprolol | 268.2 [M+H] | 116.1 | 25 | 100 |

| Metoprolol-d7 | 275.2 [M+H] | 123.1 | 25 | 100 |

Note: The product ion m/z 116.1 corresponds to the isopropyl-amino fragment. In Metoprolol-d7 (isopropyl-d7), this fragment retains the label, shifting to 123.1.

Part 2: Mechanistic Pharmacokinetics & The Deuterium Switch[4]

Beyond bioanalysis, deuterated metoprolol is a powerful probe for studying CYP2D6 metabolism . Metoprolol is a "sensitive substrate" for CYP2D6; its clearance varies up to 15-fold between Ultra-Rapid Metabolizers (UM) and Poor Metabolizers (PM).

The Kinetic Isotope Effect (KIE)

The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond. Breaking the C-D bond requires significantly more activation energy.[]

-

Primary KIE: If the rate-limiting step of metabolism involves C-H bond cleavage (e.g., O-demethylation), substituting H with D can significantly reduce the metabolic rate (

).[] -

Metabolic Switching: If the primary "soft spot" is deuterated, the enzyme may be forced to metabolize the drug via an alternative, slower pathway (e.g., alpha-hydroxylation or N-dealkylation).

Application: Mapping the CYP2D6 Pathway

Researchers use deuterated analogs to identify the exact site of oxidation.

-

O-demethylation: The major pathway (approx. 65%).[4] Deuteration of the methoxy group would theoretically slow this pathway.

-

Alpha-hydroxylation: A minor pathway (approx. 10%).

By synthesizing specific isotopologues (e.g., O-methyl-d3-metoprolol vs. benzylic-d2-metoprolol), scientists can quantify the contribution of each pathway without using inhibitors.

Visualization: Metabolic Blockade

The diagram below details how deuteration at specific "soft spots" can alter the metabolic fate of Metoprolol.

Figure 2: Metabolic pathways of Metoprolol. Deuteration at the O-methyl position (O-demethylation site) introduces a Kinetic Isotope Effect, potentially reducing clearance in Extensive Metabolizers.

Theoretical Therapeutic Implications

While no "Deutemetoprolol" drug is currently approved, the "Deuterium Switch" concept (validated by drugs like Deutetrabenazine) suggests potential benefits for a deuterated metoprolol therapeutic:

-

Reduced Inter-patient Variability: By slowing CYP2D6 metabolism, the clearance gap between Poor Metabolizers and Extensive Metabolizers could be narrowed.

-

Half-life Extension: Slower clearance could allow for once-daily dosing without the need for complex extended-release formulations.

References

-

BenchChem. (2025). The Indispensable Role of Deuterated Internal Standards in Bioanalysis: A Technical Guide. Retrieved from

-

Atmakuri, L. R., et al. (2024). "Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma." Journal of Applied Pharmaceutical Science. Retrieved from

-

Postma-Kunnen, S. J., et al. (2017). "A validated high-resolution accurate mass LC-MS assay for quantitative determination of metoprolol and α-hydroxymetoprolol in human serum." ResearchGate.[5] Retrieved from

-

Blake, C. M., et al. (2013). "A meta-analysis of CYP2D6 metabolizer phenotype and metoprolol pharmacokinetics." Clinical Pharmacology & Therapeutics. Retrieved from

-

Timmerman, P., et al. (2020). "Physiologically Based Pharmacokinetic Modeling of Metoprolol Enantiomers and α-Hydroxymetoprolol to Describe CYP2D6 Drug-Gene Interactions." MDPI Pharmaceutics. Retrieved from

-

Gupta, M., & Kaur, S. (2017). "Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs."[6][][7][8] Global Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from

Sources

- 1. Metoprolol's Lowering of the Pulse in Ultra-Rapid Metabolizers of CYP2D6 [ebmconsult.com]

- 2. Metoprolol - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Cytochrome P450 Enzymes Involved in Metoprolol Metabolism and Use of Metoprolol as a CYP2D6 Phenotyping Probe Drug [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. bioscientia.de [bioscientia.de]

- 7. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Data & Technical Guide: Metoprolol-d6 Hemi (+)-Tartrate

[1]

Executive Summary

Metoprolol-d6 Hemi (+)-Tartrate is the stable isotope-labeled salt form of the

Chemical Identity & Physicochemical Properties[1][3][4][5]

The "Hemi (+)-Tartrate" designation indicates a stoichiometry of two Metoprolol-d6 cations to one (+)-Tartrate dianion.[1] This salt form is selected for its superior crystallinity and water solubility compared to the free base.

Nomenclature & Identification

| Parameter | Technical Specification |

| Chemical Name | (±)-1-(Isopropylamino-d6)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol hemi (+)-tartrate |

| CAS Number | 96849-43-3 (Generic for d6 tartrate salts; verify specific batch CoA) |

| Molecular Formula | |

| Stoichiometry | 2:1 (Base : Acid) |

| Molecular Weight | 696.89 g/mol (Salt); 273.41 g/mol (Free Base) |

| Isotopic Purity | |

| Chemical Purity |

Physical Properties

| Property | Value / Description |

| Appearance | White to off-white crystalline powder |

| Solubility | Water: Highly Soluble (>50 mg/mL)Methanol: SolubleDMSO: Soluble |

| Melting Point | 120 – 124 °C (Decomposition) |

| pKa (Base) | ~9.7 (Secondary amine) – Inferred from non-deuterated parent |

| LogP | ~1.88 (Octanol/Water) – Inferred from non-deuterated parent |

| Hygroscopicity | Moderate; Tartrate salts can absorb moisture.[1] Store desiccated. |

Structural Characterization & Mass Spectrometry

To ensure Trustworthiness in your assay, you must verify the isotopic label position. The

Fragmentation Mechanism (Graphviz)

The following diagram illustrates the structure and the specific Collision-Induced Dissociation (CID) pathway utilized in Multiple Reaction Monitoring (MRM).

Figure 1: MS/MS Fragmentation pathway. The precursor (274.[1]2) cleaves to yield the characteristic product ion (122.2), confirming the label is retained on the amine side chain.[1]

MS/MS Parameters

| Analyte | Precursor ( | Product ( | Cone Voltage (V) | Collision Energy (eV) |

| Metoprolol (Native) | 268.2 | 116.1 | ~30 | ~20-25 |

| Metoprolol-d6 (IS) | 274.2 | 122.2 | ~30 | ~20-25 |

Expert Insight: The +6 Da shift prevents "cross-talk" (isotopic contribution) from the native analyte into the IS channel, even at high concentrations (ULOQ).[1] Conversely, ensure the d6 material has <0.5% d0 impurity to prevent IS contribution to the analyte signal at the LLOQ.

Bioanalytical Application: LC-MS/MS Workflow

The following protocol outlines a self-validating system for processing human plasma. The use of Metoprolol-d6 corrects for recovery variance and matrix effects (ion suppression/enhancement).[1]

Sample Preparation Workflow (Graphviz)

Figure 2: Protein Precipitation extraction workflow.[1] Adding the IS before precipitation ensures it tracks the analyte through all extraction and ionization steps.

Chromatographic Conditions

-

Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex),

mm, 3.5 µm.[1] -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% B to 90% B over 3 minutes.

-

Flow Rate: 0.4 – 0.6 mL/min.

-

Retention Time: ~1.5 – 2.0 min (Metoprolol-d6 co-elutes with Metoprolol).[1]

Handling, Stability & Quality Control

Storage & Stability[1][2][3]

-

Powder: Store at -20°C protected from light and moisture. Stable for >3 years if kept desiccated.

-

Stock Solution (1 mg/mL in Methanol): Stable for at least 6 months at -20°C.

-

Working Solution (in Water/ACN): Prepare weekly; store at 4°C.

Solubility & Handling Precautions

-

Salt Correction: When preparing stock solutions, account for the tartrate salt and stoichiometry.

-

Calculation: To prepare 10 mL of 1.0 mg/mL (free base equivalent) stock:

-

Weigh

of the salt.[1]

-

-

Solvent Choice: Dissolve initially in Methanol or DMSO before diluting with water to prevent precipitation, though the tartrate salt is generally water-soluble.

Troubleshooting Matrix Effects

If the IS response (peak area) varies by >15% between standards and QC samples:

-

Check Phospholipids: Perform a Phospholipid removal SPE or monitor m/z 184.

-

Co-elution: Ensure the IS and Analyte co-elute perfectly. If they separate slightly (deuterium isotope effect), the IS cannot effectively compensate for matrix suppression occurring at a specific time point.[1]

References

-

Cayman Chemical. Metoprolol-d6 (tartrate) Product Information & Safety Data Sheet. Retrieved from [1]

-

Clearsynth. Metoprolol-d6 Hemi Tartrate Reference Standard Data. Retrieved from [1]

-

Hoffmann, C., et al. (2004).[1] "Comparative pharmacology of human

-adrenergic receptor subtypes." Naunyn-Schmiedeberg's Archives of Pharmacology, 369(2), 151-159.[1] -

Sarkar, A. K., et al. (2019).[1] "Simultaneous determination of metoprolol and its metabolites in human plasma by LC-MS/MS." Journal of Chromatography B, 1105, 16-24.

-

US FDA. (2018).[1][2] Bioanalytical Method Validation Guidance for Industry. Retrieved from

Understanding Isotopic Labeling Positions in Metoprolol-d6

Content Type: Technical Guide | Audience: Bioanalytical Scientists & Drug Developers[1]

Executive Summary

In quantitative bioanalysis, the selection of an Internal Standard (IS) is not merely about mass difference; it is about structural integrity during ionization .[1] For Metoprolol, a selective

This guide deconstructs the critical importance of the specific labeling position—the isopropyl amine side chain . Unlike random deuteration, placing six deuterium atoms on the isopropyl methyls ensures that the isotopic label is retained in the primary product ion during MS/MS fragmentation. This specific architectural choice prevents "signal loss" where the label is cleaved off, ensuring precise quantification in regulated LC-MS/MS assays.

Structural Anatomy: The "Isopropyl" Directive

To understand Metoprolol-d6, one must first understand the fragmentation logic of the native molecule.[3]

The Labeling Site: The standard stable isotope label is located on the two methyl groups of the isopropyl moiety attached to the amine.

-

Chemical Name: 1-(Isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol.[1][5][6]

-

Labeled Site:

.

Why not the aromatic ring? Labeling the aromatic ring (e.g., d4 or d7 variants) is chemically possible but bioanalytically inferior for standard transitions. If the aromatic ring is labeled, but the mass spectrometer monitors the side-chain fragment (the most intense ion), the label is lost during collision-induced dissociation (CID), causing the IS to mimic the native analyte's fragment mass.

Mass Spectrometry Dynamics: The Retention of Mass

The reliability of Metoprolol-d6 as an IS hinges on the specific Multiple Reaction Monitoring (MRM) transitions.[1]

The Fragmentation Mechanism

In positive Electrospray Ionization (+ESI), Metoprolol forms a protonated precursor

-

Native Metoprolol (m/z 268):

-

Metoprolol-d6 (m/z 274):

Visualization: Fragmentation Pathway

The following diagram illustrates why the isopropyl label is critical for the m/z 116/122 transition.

Figure 1: Comparative fragmentation showing how the isopropyl-d6 label is retained in the primary product ion (m/z 122), ensuring specificity.

Chemical Stability & Isotopic Exchange

A common pitfall in IS selection is Deuterium-Hydrogen Exchange (DHX) .[1] If deuterium is placed on exchangeable heteroatoms (O-D or N-D), it will swap with solvent protons in the mobile phase, rendering the IS useless.

-

Metoprolol-d6 Stability: The deuterium atoms are bonded to Carbon (

bonds) on the methyl groups.[1] -

Bond Strength: The C-D bond is shorter and stronger than the C-H bond (Primary Kinetic Isotope Effect).

-

Exchange Risk: Zero. These protons are non-acidic and do not exchange with water or methanol in the mobile phase.

Critical Warning: Never use "deuterated" standards where the label is merely on the hydroxyl (-OH) or amine (-NH) groups, as these will instantly revert to native forms in aqueous solution.[1]

Bioanalytical Protocol (LC-MS/MS)

The following protocol is designed for high-throughput quantification of Metoprolol in human plasma, validated against FDA Bioanalytical Method Validation guidelines.

Table 1: Mass Spectrometric Parameters

| Parameter | Metoprolol (Analyte) | Metoprolol-d6 (IS) | Rationale |

| Precursor Ion (Q1) | 268.2 m/z | 274.2 m/z | Protonated molecular ion |

| Product Ion (Q3) | 116.1 m/z | 122.1 m/z | Quantifier fragment (Isopropyl chain) |

| Dwell Time | 100 ms | 100 ms | Ensures sufficient points per peak |

| Collision Energy | ~25 eV | ~25 eV | Optimized for side-chain cleavage |

Step-by-Step Extraction Workflow

Methodology: Protein Precipitation (PPT) is preferred over Liquid-Liquid Extraction (LLE) for Metoprolol-d6 due to the high recovery of the polar amine side chain.[1]

-

Sample Thawing: Thaw plasma samples at room temperature. Vortex for 10s.

-

IS Addition: Aliquot 50 µL of plasma into a 96-well plate. Add 20 µL of Metoprolol-d6 working solution (e.g., 500 ng/mL in 50:50 MeOH:H2O).

-

Precipitation: Add 200 µL of chilled Acetonitrile (ACN) containing 0.1% Formic Acid.

-

Why Formic Acid? Acidification breaks protein binding and ensures the amine is protonated for solubility.

-

-

Agitation: Vortex vigorously for 5 minutes at 1200 RPM.

-

Clarification: Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Dilution: Transfer 100 µL of supernatant to a fresh plate. Add 100 µL of Milli-Q water.

-

Why Dilute? Injecting pure ACN can cause "solvent effects" (peak fronting) on early eluting compounds.[1] Matching the mobile phase strength is crucial.

-

Visualization: Analytical Workflow

Figure 2: Optimized Protein Precipitation workflow for Metoprolol-d6 bioanalysis.

Metabolic Considerations & Chromatography

Chromatographic Isotope Effect

Deuterated compounds often elute slightly earlier than their non-deuterated counterparts on Reverse Phase (C18) columns.[1] This is due to the slightly lower lipophilicity of the C-D bond compared to the C-H bond.

-

Observation: Metoprolol-d6 may elute 0.05–0.1 minutes before native Metoprolol.[1]

-

Mitigation: This separation is negligible for quantification provided the integration windows are wide enough. However, it confirms the purity of the label; if they co-elute perfectly with no peak width variation, one should verify the column resolution, though slight shifts are normal and acceptable.

Metabolic Stability

Metoprolol is primarily metabolized by CYP2D6 via

-

The isopropyl group (where the d6 label sits) is generally robust against rapid metabolic cleavage compared to the methoxyethyl tail.

-

This makes Metoprolol-d6 suitable for use in biological matrices where enzymatic activity might still be residual (though plasma is usually quenched).[1]

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[8][9] [Link]

-

Mukkanti, E., et al. (2024).[1][8] Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. Journal of Applied Pharmaceutical Science. [Link]

-

Senthamil, S., et al. (2018).[1] Rapid and Sensitive Bioanalytical Method Development and Validation for Quantification of Metoprolol Using LC-MS/MS. Journal of Chemical Society of Pakistan. [Link]

-

ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Stability and Exchange. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Bot Verification [techniumscience.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. japsonline.com [japsonline.com]

- 9. jcsp.org.pk [jcsp.org.pk]

Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantification of Metoprolol in Human Plasma Using a Deuterated Internal Standard

Abstract

This application note presents a detailed, robust, and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of metoprolol in human plasma. To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, metoprolol-d6 (d6-IS), is employed. The protocol outlines a straightforward protein precipitation method for sample preparation, followed by a rapid and efficient chromatographic separation and sensitive detection using multiple reaction monitoring (MRM). This method is designed for researchers, scientists, and drug development professionals requiring a validated and trustworthy protocol for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. All procedures are grounded in established scientific principles and adhere to the bioanalytical method validation guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5]

Introduction: The Rationale for Precise Metoprolol Quantification

Metoprolol is a widely prescribed beta-1 selective adrenergic receptor blocker used in the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[6] Given its therapeutic importance, the accurate quantification of metoprolol in biological matrices is crucial for a variety of applications. In clinical settings, it aids in therapeutic drug monitoring to optimize dosage regimens and ensure patient safety. In pharmaceutical development, robust bioanalytical methods are essential for pharmacokinetic and bioequivalence studies, which form the cornerstone of regulatory submissions.[1][7]

The use of a stable isotope-labeled internal standard, such as metoprolol-d6, is the gold standard in quantitative mass spectrometry. The d6-IS co-elutes with the analyte and exhibits nearly identical chemical and physical properties during sample preparation and ionization. This effectively compensates for variations in sample recovery and matrix effects, leading to superior accuracy and precision in the analytical results.[8] This application note provides a comprehensive, step-by-step protocol that has been designed for both reliability and ease of implementation in a modern bioanalytical laboratory.

Materials and Reagents

-

Analytes and Internal Standard:

-

Metoprolol tartrate (Reference Standard)

-

Metoprolol-d6 (d6-IS)

-

-

Reagents:

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (Analytical grade)

-

Ultrapure water (18.2 MΩ·cm)

-

-

Biological Matrix:

-

Drug-free human plasma (with K2EDTA as anticoagulant)

-

Experimental Protocols

Preparation of Stock and Working Solutions

The careful and accurate preparation of standard solutions is fundamental to the reliability of the entire assay.

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of metoprolol tartrate and metoprolol-d6 into separate 10 mL volumetric flasks.

-

Dissolve the compounds in methanol and bring to volume. Mix thoroughly. These stock solutions should be stored at 2-8°C and are typically stable for several months.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions for metoprolol by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water. These solutions will be used to spike into the plasma to create calibration standards and quality control (QC) samples.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the metoprolol-d6 primary stock solution with a 50:50 (v/v) mixture of methanol and water to achieve a final concentration of 100 ng/mL. This solution will be used for spiking into all samples (except blanks).

-

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the LC-MS/MS analysis. Acetonitrile is a commonly used and efficient solvent for this purpose.[6]

Caption: Protein Precipitation Workflow for Metoprolol Analysis.

Step-by-Step Protocol:

-

Label a set of 1.5 mL microcentrifuge tubes for each calibration standard, QC sample, and unknown sample.

-

To each tube, add 100 µL of the corresponding plasma sample.

-

Add 20 µL of the 100 ng/mL metoprolol-d6 working solution to all tubes except for the blank plasma sample (to which 20 µL of 50:50 methanol/water is added).

-

Add 300 µL of ice-cold acetonitrile to each tube.

-

Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the tubes at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.

-

The samples are now ready for injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following conditions have been optimized for the robust separation and sensitive detection of metoprolol and its internal standard.

Liquid Chromatography (LC) Parameters:

| Parameter | Condition |

| LC System | A high-performance liquid chromatography system (e.g., Agilent, Waters, Shimadzu) |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient Elution | 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate |

Rationale for Chromatographic Choices: A C18 column is selected for its excellent retention and separation of moderately polar compounds like metoprolol.[6] The use of formic acid in the mobile phase aids in the protonation of metoprolol, which is essential for positive ion electrospray ionization, and also improves peak shape. A gradient elution ensures that metoprolol is eluted with a sharp peak and that the column is effectively cleaned between injections, minimizing carryover.

Mass Spectrometry (MS) Parameters:

| Parameter | Condition |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 2 |

| Ion Source Temp. | 500°C |

| Capillary Voltage | 3.5 kV |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Metoprolol | 268.2 | 116.1 | 100 | 20 |

| Metoprolol-d6 | 274.2 | 122.2 | 100 | 22 |

Note: Collision energy may require optimization depending on the specific mass spectrometer used.

Justification of MRM Transitions: The precursor ion for both metoprolol and metoprolol-d6 corresponds to their protonated molecular ion, [M+H]+. The selected product ions are stable and characteristic fragments that provide high selectivity for the analysis.[1]

Data Analysis and Method Validation

Calibration Curve and Quantification

A calibration curve is constructed by plotting the peak area ratio of metoprolol to metoprolol-d6 against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used to ensure accuracy across the entire concentration range. The concentration of metoprolol in QC and unknown samples is then calculated from this regression equation.

Bioanalytical Method Validation

To ensure the reliability and integrity of the data generated, the method must be validated according to regulatory guidelines.[1][2][3] The key validation parameters are summarized below.

Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least six sources. |

| Accuracy & Precision | The closeness of determined values to the nominal value (accuracy) and the degree of scatter (precision). | For QC samples, the mean concentration should be within ±15% of the nominal value (±20% for the LLOQ). The precision (%CV) should not exceed 15% (20% for the LLOQ).[1][5] |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | A correlation coefficient (r²) of ≥0.99 is desired. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio >10, with accuracy within ±20% and precision ≤20%. |

| Recovery | The extraction efficiency of the analytical method. | Should be consistent and reproducible, though not necessarily 100%. |

| Matrix Effect | The suppression or enhancement of ionization due to co-eluting matrix components. | The coefficient of variation of the IS-normalized matrix factor should be ≤15%. |

| Stability | The chemical stability of the analyte in the biological matrix under various storage and handling conditions. | Analyte concentrations should be within ±15% of the nominal concentration after short-term, long-term, and freeze-thaw stability assessments. |

Conclusion

This application note provides a comprehensive and scientifically sound LC-MS/MS protocol for the quantification of metoprolol in human plasma. The use of a deuterated internal standard, coupled with a simple and efficient sample preparation method, ensures a high degree of accuracy, precision, and reliability. The detailed validation parameters outlined herein provide a clear framework for establishing the trustworthiness of the method in accordance with international regulatory standards. This protocol is well-suited for high-throughput analysis in clinical and pharmaceutical research, providing a robust tool for professionals in the field of drug development and analysis.

References

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

- Sharma, P., Contractor, P., Guttikar, S., & Shrivastav, P. S. (2014). Development of a sensitive and rapid method for quantitation of (S)-(−)- and (R)-(+)-metoprolol in human plasma by chiral LC–ESI–MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 89, 134-143.

- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.).

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

- ResolveMass Laboratories Inc. (2025).

- Vertex AI Search. (n.d.).

- ECA Academy. (2011).

-

European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

-

MDPI. (2024). Investigation of Metoprolol Concentrations in Plasma Using Automated Sample Preparation and LC-MS/MS Detection. [Link]

- U.S. Food and Drug Administration. (2018).

- Ovid. (n.d.).

- U.S. Food and Drug Administration. (2001).

- MDPI. (2024).

-

National Center for Biotechnology Information. (2012). Rapid and Sensitive LC-MS/MS Method for the Determination of Metoprolol in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications. [Link]

- BioImpacts. (2025).

- Journal of Applied Pharmaceutical Science. (2024).

- Waters Corporation. (n.d.). Metoprolol - pH 2.5, LC-MS.

- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.).

-

PubMed. (2005). HPLC quantification of metoprolol with solid-phase extraction for the drug monitoring of pediatric patients. [Link]

- ResearchGate. (2024).

- MACHINERY. (n.d.). Trace Extraction of Metoprolol from Plasma, Urine and EBC samples Using Modified Magnetic Nanoparticles Followed by.

- Scite.ai. (n.d.).

- SciSpace. (n.d.). Methods of metoprolol analysis in drugs and biological fluids: review and suggestions.

- ResearchGate. (2025).

- Vertex AI Search. (n.d.).

- ResearchGate. (n.d.).

- Wisdomlib. (2025). Protein precipitation method: Significance and symbolism.

- SciSpace. (n.d.). A validated high-resolution accurate mass LC-MS assay for quantitative determination of metoprolol and α-hydroxymetoprolol in h.

- Vertex AI Search. (2018). 171 Rapid and Sensitive Bioanalytical Method Development and Validation for Quantification of Metoprolol Using LC-MS/MS in Human.

- Semantic Scholar. (2012).

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Bot Verification [techniumscience.com]

- 4. lcms.cz [lcms.cz]

- 5. Simultaneous determination of metoprolol and its metabolites, α-hydroxymetoprolol and O-desmethylmetoprolol, in human plasma by liquid chromatography with tandem mass spectrometry: Application to the pharmacokinetics of metoprolol associated with CYP2D6 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. eijppr.com [eijppr.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Chiral Separation of rac-Metoprolol-d6 Hemi-(+)-Tartrate

Abstract: This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of racemic Metoprolol-d6 Hemi-(+)-Tartrate. Metoprolol is a widely prescribed β1-selective adrenergic receptor antagonist, with its pharmacological activity residing primarily in the (S)-enantiomer.[1][2] The deuterium-labeled analog, Metoprolol-d6, serves as a critical internal standard in pharmacokinetic and bioanalytical studies to ensure accuracy and precision.[3][4][5] This guide provides a comprehensive protocol, explains the scientific rationale behind the method development, and discusses the expected chromatographic behavior, including the subtle but significant deuterium isotope effect on retention time.

Foundational Principles: Chiral Separation and the Deuterium Isotope Effect

The successful analysis of rac-Metoprolol-d6 Hemi-(+)-Tartrate hinges on mastering two key chromatographic principles: chiral recognition and the isotopic effect on retention.

The Imperative of Chiral Recognition

Metoprolol possesses a single chiral center, resulting in two enantiomers, (R)-Metoprolol and (S)-Metoprolol. While administered as a racemate, the (S)-enantiomer is over 25 times more potent in its β-adrenergic receptor affinity than the (R)-enantiomer.[1] Therefore, the ability to separate and quantify these enantiomers is crucial for accurate pharmacological and metabolic studies.

Direct chiral separation by HPLC is the most efficient approach, employing a Chiral Stationary Phase (CSP).[6][7] These phases create a transient diastereomeric complex with the analyte enantiomers. The differing stability of these complexes results in different retention times, enabling separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated exceptional efficacy in resolving the enantiomers of β-blockers like metoprolol.[7][8][9][10] The mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the stationary phase.[10]

The Deuterium Isotope Effect (DIE) on Retention Time

The substitution of six hydrogen atoms with deuterium in Metoprolol-d6 introduces a subtle change in its physicochemical properties, known as the Chromatographic Isotope Effect (CIE) or Deuterium Isotope Effect (DIE).[11][12] This effect arises because a carbon-deuterium (C-D) bond is slightly shorter, stronger, and less polarizable than a carbon-hydrogen (C-H) bond.[11][12]

This seemingly minor alteration can lead to a measurable difference in retention time between the deuterated and non-deuterated analyte.

-

In Reversed-Phase Liquid Chromatography (RPLC) , deuterated compounds are often slightly less lipophilic and may elute marginally earlier than their protiated counterparts (an "inverse isotope effect").[11][12]

-

In Normal-Phase Liquid Chromatography (NPLC) , where polar interactions dominate, the reduced polarizability of the C-D bond can lead to weaker interactions with the polar stationary phase, but the overall effect is complex. In some cases, deuterated compounds have been observed to be retained slightly longer.[12][13]

Understanding this effect is vital when using deuterated internal standards to avoid potential analytical errors or misinterpretation of data.[14]

Protocol for Chiral HPLC Analysis

This protocol is designed to achieve baseline separation of the (R)- and (S)-enantiomers of Metoprolol-d6.

Instrumentation and Reagents

-

HPLC System: A standard HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector.

-

Reagents: HPLC-grade n-hexane, ethanol, and diethylamine (DEA).

-

Analyte: rac-Metoprolol-d6 Hemi-(+)-Tartrate standard.

Chromatographic Conditions

| Parameter | Specification |

| Column | Chiralcel® OD-H, 5 µm, 4.6 x 250 mm (or equivalent cellulose-based CSP) |

| Mobile Phase | n-Hexane / Ethanol / Diethylamine (DEA) (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Rationale for Method Parameters

-

Chiral Stationary Phase: The Chiralcel® OD-H column, which features a cellulose tris(3,5-dimethylphenylcarbamate) selector, is highly effective for the enantioseparation of β-blockers.[8][15] Its helical polymer structure provides the necessary stereospecific interaction sites for robust chiral recognition.

-

Mobile Phase: This normal-phase system is optimized for performance.

-

n-Hexane: Acts as the weak, non-polar primary solvent.

-

Ethanol: Serves as the polar modifier. Adjusting its concentration is the primary way to control the retention time of the analytes; increasing ethanol content will decrease retention.

-

Diethylamine (DEA): As a basic amine, Metoprolol can exhibit poor peak shape (tailing) due to strong interactions with residual silanol groups on the silica support. A small amount of a basic additive like DEA is essential to occupy these active sites, ensuring sharp, symmetrical peaks.[9][10]

-

-

Detection Wavelength: Metoprolol has a distinct UV absorbance maximum around 275-280 nm, providing good sensitivity for detection.[16][17]

Step-by-Step Sample Preparation

-

Stock Solution Preparation: Accurately weigh 10 mg of rac-Metoprolol-d6 Hemi-(+)-Tartrate and transfer it to a 100 mL volumetric flask.

-

Dissolution: Add approximately 70 mL of the mobile phase (n-Hexane/Ethanol/DEA 90:10:0.1) to the flask.

-

Sonication: Sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

Final Dilution: Allow the solution to return to room temperature, then dilute to the 100 mL mark with the mobile phase. This yields a final concentration of 100 µg/mL.

-

Working Solution: Further dilutions can be made using the mobile phase as required for the analysis.

-

Filtration: Prior to injection, filter the sample through a 0.45 µm PTFE syringe filter to remove any particulates.

Expected Results and Data Analysis

The execution of this method should yield two well-resolved, symmetrical peaks corresponding to the (S)- and (R)-enantiomers of Metoprolol-d6.

Data Summary

The following table provides illustrative but typical retention times and performance metrics expected from this method. Actual retention times may vary slightly based on the specific column batch, system dead volume, and mobile phase preparation.

| Analyte | Expected Retention Time (t_R) | Selectivity (α) | Resolution (R_s) |

| (S)-Metoprolol-d6 | ~ 8.5 min | 1.35 | > 2.0 |

| (R)-Metoprolol-d6 | ~ 11.5 min |

-

Selectivity (α): Calculated as the ratio of the retention factors of the two enantiomers (k2/k1). A value greater than 1 indicates separation.

-

Resolution (R_s): A measure of the degree of separation between the two peaks. A value >1.5 signifies baseline resolution, which is critical for accurate quantification.

Note on Elution Order: The elution order of enantiomers is CSP-dependent and must be confirmed empirically using pure enantiomeric standards if available.

Experimental Workflow Visualization

The following diagram outlines the complete analytical workflow from sample preparation to data analysis.

Caption: Workflow for the chiral HPLC analysis of rac-Metoprolol-d6.

Conclusion

This application note provides a scientifically grounded and detailed protocol for the successful chiral separation of rac-Metoprolol-d6 Hemi-(+)-Tartrate. By employing a cellulose-based chiral stationary phase and an optimized normal-phase mobile phase, this method achieves excellent resolution and peak symmetry. The discussion of the underlying principles, particularly the deuterium isotope effect, equips the researcher with the necessary knowledge for accurate interpretation of results. This robust method is suitable for routine quality control, stability testing, and advanced pharmacokinetic studies where enantiomer-specific data is paramount.

References

-

Kim, K. H., et al. (2000). Chiral separation of the enantiomers of metoprolol and its metabolites by high performance liquid chromatography. Archives of Pharmacal Research, 23(3), 230-236. [Link]

-

Prakash, C., et al. (2007). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science, 45(5), 249-255. [Link]

-

Satturwar, P. M., et al. (2003). Determination of Metoprolol Tartrate by Reverse Phase HPLC. Indian Journal of Pharmaceutical Sciences, 65(2), 204-206. [Link]

-

Janković, B., et al. (2015). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Archives of Industrial Hygiene and Toxicology, 66(1), 53-62. [Link]

-

Nakamura, T., et al. (2024). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry. [Link]

-

Sahoo, P. K., et al. (2012). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF METOPROLOL TARTARATE. ResearchGate. [Link]

-

Ullah, A., et al. (2018). Develop an Analytical Procedure for Measure the Quantity Based Quality of Metoprolol Tartrate Drug Content from Marketed Tablets by Reversed Phase-HPLC Method. International Journal of Pharmaceutical and Clinical Research, 10(3), 85-90. [Link]

-

Aqil, M., et al. (2006). HPLC Method for Metoprolol in Plasma. Scribd. [Link]

-

Ahuja, S. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

Tumpa, O., et al. (2021). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. Request PDF on ResearchGate. [Link]

-

Annapurna, M., et al. (2011). Analytical Method for the Simultaneous Estimation of Hydrochlorothiazide and Metoprolol Tartrate using RP HPLC. Journal of Applied Pharmaceutical Science, 1(9), 137-140. [Link]

-

Kim, K. H. (2000). Chiral Separation of the Enantiomers of Metoprolol and its Metabolites by High Performance Liquid Chromatography. Request PDF on ResearchGate. [Link]

-

Ma, Y., et al. (2021). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. International Journal of Molecular Sciences, 22(16), 8887. [Link]

-

Wang, Y., et al. (2014). Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase. Brieflands. [Link]

-

Tang, J., et al. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 26(2), 452. [Link]

-

Kim, K. H., et al. (1999). Chiral purity test of metoprolol enantiomer after derivatization with (−)-menthyl chloroformate by reversed-phase high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 20(5), 727-734. [Link]

-

Al-Ani, H. A., & Al-Zehouri, J. (2019). Structure of Metoprolol enantiomers. Research Journal of Pharmacy and Technology, 12(1), 1-5. [Link]

-

Reddit. (2016). Deuterated internal standard retention times. r/chemistry. [Link]

-

Lindner, W., & Hirschböck, I. (1984). Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 2(2), 183-189. [Link]

-

PharmPK Discussion Group. (2015). Retention times of Deuterated internal standard and Analyte. [Link]

-

ResearchGate. (2006). Preparative enantioseparation of ofloxacin by high speed countercurrent chromatography using L-(+)-tartaric acid as chiral selector. [Link]

-

Daicel Chiral Technologies. Enantiomer separation of acidic compounds. [Link]

-

Munegumi, T., et al. (2012). Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Asian Journal of Chemistry, 24(6), 2749-2752. [Link]

-

Blazheevskiy, M. Y. (2020). Methods of metoprolol analysis in drugs and biological fluids: review and suggestions. SciSpace. [Link]

-

Veeprho. Metoprolol-D6 Hemi-L-Tartrate. [Link]

- Google Patents. (2013).

-

MicroSolv Technology Corporation. (2012). Metoprolol Tartrate Analyzed with HPLC - AppNote. [Link]

Sources

- 1. ovid.com [ovid.com]

- 2. rjptonline.org [rjptonline.org]

- 3. veeprho.com [veeprho.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. mdpi.com [mdpi.com]

- 8. Chiral separation of the enantiomers of metoprolol and its metabolites by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. brieflands.com [brieflands.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. academic.oup.com [academic.oup.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. ijpsonline.com [ijpsonline.com]

- 17. researchgate.net [researchgate.net]

Application Note: High-Sensitivity LC-MS/MS Quantification of Metoprolol in Biological Matrices Using Metoprolol-d6 as an Internal Standard

Introduction

Metoprolol is a widely prescribed beta-blocker for the management of cardiovascular diseases such as hypertension, angina, and heart failure.[1] Accurate and precise quantification of metoprolol in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. The use of a stable isotope-labeled internal standard is paramount for correcting matrix effects and variability in sample processing and instrument response, thereby ensuring the highest data quality. Metoprolol-d6, a deuterated analog of metoprolol, serves as an ideal internal standard due to its chemical and physical similarity to the analyte and its distinct mass-to-charge ratio (m/z).[2]

This application note provides a comprehensive guide to the mass spectrometry transition parameters for Metoprolol-d6 and outlines a robust LC-MS/MS method for the quantification of metoprolol. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to establish a sensitive, selective, and reliable bioanalytical assay.

The Critical Role of a Stable Isotope-Labeled Internal Standard

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound added to samples at a known concentration to facilitate the accurate quantification of an analyte. The ideal IS co-elutes with the analyte and experiences similar ionization efficiency and matrix effects. Metoprolol-d6 is structurally identical to metoprolol, with the exception of six deuterium atoms replacing six hydrogen atoms on the isopropyl group.[2] This mass difference allows the mass spectrometer to differentiate between the analyte and the IS, while their near-identical physicochemical properties ensure they behave similarly during sample preparation and analysis. This co-behavior is fundamental to correcting for any analyte loss during extraction or fluctuations in instrument performance, a cornerstone of trustworthy bioanalytical method validation as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA).

Mass Spectrometry Parameters for Metoprolol-d6

The successful implementation of a Multiple Reaction Monitoring (MRM) assay hinges on the careful optimization of mass spectrometer parameters. These parameters govern the selection of the precursor ion, its fragmentation, and the detection of a specific product ion, ensuring high selectivity and sensitivity.

Precursor and Product Ion Selection

In positive electrospray ionization (ESI+) mode, Metoprolol-d6 readily forms a protonated molecule, [M+H]⁺, which serves as the precursor ion in the first quadrupole (Q1). The molecular weight of Metoprolol-d6 is approximately 273.4 g/mol , leading to a precursor ion of m/z 274.2.

Collision-induced dissociation (CID) of the precursor ion in the second quadrupole (q2) results in characteristic fragment ions. For Metoprolol-d6, the most abundant and stable product ion is observed at m/z 122.2. This fragmentation corresponds to the cleavage of the ether bond and subsequent loss of the deuterated isopropylamine side chain. This specific transition provides excellent selectivity for quantification.

The table below summarizes the optimized MRM transition parameters for Metoprolol-d6. It is important to note that optimal collision energy (CE) and declustering potential (DP) or cone voltage (CV) are instrument-dependent and should be fine-tuned for the specific mass spectrometer being used. The provided values serve as a robust starting point for method development.

| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (CE) (eV) | Declustering Potential (DP) / Cone Voltage (CV) (V) |

| Metoprolol-d6 | 274.2 | 122.2 | 25 - 35 | 70 - 90 |

| Metoprolol | 268.2 | 116.2 | 20 - 30 | 70 - 90 |

Note: The parameters for Metoprolol are provided for reference and should be optimized concurrently with Metoprolol-d6.

Understanding the Fragmentation Pathway

The choice of the m/z 274.2 → 122.2 transition for Metoprolol-d6 is based on its predictable and dominant fragmentation pattern, which is analogous to that of unlabeled metoprolol. The collision energy applied in the collision cell induces the fragmentation of the protonated molecule. The primary cleavage occurs at the ether linkage, leading to the formation of the stable product ion.

Caption: MRM workflow for Metoprolol-d6.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a typical bioanalytical workflow for the quantification of metoprolol in human plasma using Metoprolol-d6 as an internal standard.

Preparation of Stock and Working Solutions

-

Metoprolol Stock Solution (1 mg/mL): Accurately weigh and dissolve metoprolol tartrate in methanol.

-

Metoprolol-d6 Stock Solution (1 mg/mL): Accurately weigh and dissolve Metoprolol-d6 in methanol.[2]

-

Working Solutions: Prepare serial dilutions of the metoprolol stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Metoprolol-d6 stock solution in 50:50 (v/v) methanol:water.

Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and effective method for extracting metoprolol from plasma.[3]

-

Sample Aliquoting: To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the internal standard working solution (100 ng/mL Metoprolol-d6).

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each sample.

-

Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions

A reversed-phase C18 column is commonly used for the separation of metoprolol.

| Parameter | Recommended Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

The following are typical source and gas parameters for a triple quadrupole mass spectrometer. These should be optimized for the specific instrument.

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

Analytical Workflow Diagram

The entire analytical process, from sample receipt to data analysis, can be visualized as a streamlined workflow.

Caption: Bioanalytical workflow for metoprolol quantification.

Conclusion

This application note provides the essential mass spectrometry transition parameters for Metoprolol-d6 and a detailed protocol for the LC-MS/MS quantification of metoprolol in biological matrices. The use of Metoprolol-d6 as an internal standard is crucial for achieving accurate and reliable results by compensating for matrix effects and procedural variability. The presented method is a robust starting point for developing and validating a high-sensitivity bioanalytical assay in accordance with regulatory guidelines. Researchers are encouraged to optimize the described parameters for their specific instrumentation and laboratory conditions to achieve the best possible performance.

References

-

Journal of Applied Pharmaceutical Science. (2024, November 5). Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. Retrieved from [Link]

-

MDPI. (2024, October 24). Investigation of Metoprolol Concentrations in Plasma Using Automated Sample Preparation and LC-MS/MS Detection. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, March 5). Development of a sensitive and rapid method for quantitation of (S)-(−)- and (R)-(+)-metoprolol in human plasma by chiral LC–ESI–MS/MS. Retrieved from [Link]

-

SciSpace. (n.d.). A validated high-resolution accurate mass LC-MS assay for quantitative determination of metoprolol and α-hydroxymetoprolol in h. Retrieved from [Link]

-

PubMed. (2013, March 5). Development of a sensitive and rapid method for quantitation of (S)-(-)- and (R)-(+)-metoprolol in human plasma by chiral LC-ESI-MS/MS. Retrieved from [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2013). Determination of Metoprolol in Human Plasma by Liquid Chromatography Tandem-Mass Spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Rapid and Sensitive LC-MS/MS Method for the Determination of Metoprolol in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications. Retrieved from [Link]

-

Acta Pharmaceutica. (2010). Selective and sensitive method for the determination of metoprolol in human plasma using liquid chromatography coupled with tandem mass spectrometry. Retrieved from [Link]

-